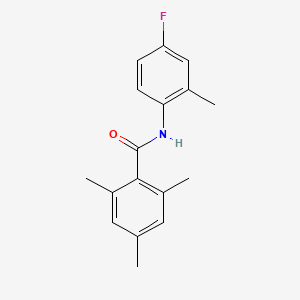![molecular formula C17H23N3O2S B5306168 1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5306168.png)
1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTAPA is a spirocyclic compound that has been synthesized for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound has a unique structure that makes it an attractive target for research, and its potential applications have been explored in several studies.
Applications De Recherche Scientifique
MTAPA has been studied for its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, MTAPA has been studied for its potential use as a diagnostic tool for various diseases.
Mécanisme D'action
MTAPA exerts its biological effects through the inhibition of various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound also interacts with various receptors in the brain, including the dopamine and serotonin receptors, leading to its potential applications in the treatment of neurological disorders.
Biochemical and physiological effects:
MTAPA has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. The compound has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MTAPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, the compound has several limitations, including its low bioavailability and potential toxicity at higher doses.
Orientations Futures
There are several future directions for research on MTAPA, including its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to explore the compound's mechanism of action and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods and purification techniques will be essential for the future applications of MTAPA in various fields.
In conclusion, MTAPA is a spirocyclic compound that has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound's unique structure and potential applications make it an attractive target for future research, and further studies are needed to explore its full potential.
Méthodes De Synthèse
The synthesis of MTAPA involves the reaction of 1,4,9-triazaundecane with 1-phenylthioacetyl chloride in the presence of methanol and sodium methoxide. The reaction proceeds through a spirocyclization process, resulting in the formation of MTAPA with a yield of approximately 50%. The purity of the synthesized compound can be improved through recrystallization and purification techniques.
Propriétés
IUPAC Name |
1-methyl-9-(2-phenylsulfanylacetyl)-1,4,9-triazaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-19-12-9-18-16(22)17(19)7-10-20(11-8-17)15(21)13-23-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKXFNDBCFFBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C12CCN(CC2)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5306090.png)

![N~4~-[4-(aminosulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5306100.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5306105.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(6-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306106.png)

![methyl 4-(5-{[(3S*,4S*)-3,4-dihydroxy-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5306114.png)
![{3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid](/img/structure/B5306130.png)
![2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5306148.png)



![5-{3-chloro-5-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5306174.png)
![3-{[(2-bromo-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5306179.png)